molecular formula C18H16F3N3O3S B2864680 2-((3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide CAS No. 905787-05-5

2-((3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide

Cat. No. B2864680
CAS RN: 905787-05-5
M. Wt: 411.4
InChI Key: SXHXZRDOFKOFCM-UHFFFAOYSA-N
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Description

2-((3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C18H16F3N3O3S and its molecular weight is 411.4. The purity is usually 95%.
BenchChem offers high-quality 2-((3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Research on related compounds demonstrates a broad interest in the synthesis and reactivity of heterocyclic compounds containing cyano, dimethoxyphenyl, and trifluoromethyl groups. For instance, studies have focused on synthesizing various heterocyclic frameworks, such as pyridines, thienopyridines, and pyridinones, through reactions involving cyanothioacetamide and similar key intermediates. These synthetic routes often employ cyclizations, condensations, and functional group transformations to create compounds with significant biological and chemical properties (Encinas et al., 1984); (Abdel-Khalik et al., 2004).

Biological Activity and Applications

The structural motifs present in 2-((3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide suggest potential for biological activity. Compounds with similar structures have been synthesized and evaluated for their biological activities, including anticancer, antimicrobial, and antioxidant properties. For example, pyridinones and thienopyridines derivatives have been investigated for their anticancer potential, showcasing moderate antitumor activities against various cancer cell lines (Rostom et al., 2011); (Albratty et al., 2017).

Chemical Properties and Structural Studies

The presence of trifluoromethyl and cyano groups in related compounds has been shown to influence their chemical reactivity and the formation of diverse heterocyclic structures. Studies have detailed the regioselective synthesis of pyridinethiones and the exploration of their properties, including the determination of molecular and crystal structures through X-ray diffraction analysis (Nikishin et al., 1998). These investigations provide insights into the structural characteristics that may influence the chemical behavior and applications of 2-((3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide.

properties

IUPAC Name

2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3S/c1-23-16(25)9-28-17-11(8-22)12(18(19,20)21)7-13(24-17)10-4-5-14(26-2)15(6-10)27-3/h4-7H,9H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHXZRDOFKOFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=C(C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide

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